molecular formula C20H19N3O6S2 B5212282 N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide

N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide

Cat. No.: B5212282
M. Wt: 461.5 g/mol
InChI Key: HCRPUJXBNGQPQO-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties

Preparation Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 4-nitrophenyl ether, followed by reduction and acylation to form the final product . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step.

Chemical Reactions Analysis

N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects.

Comparison with Similar Compounds

N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide can be compared with other sulfonamide derivatives such as:

Properties

IUPAC Name

2-[4-(phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c21-30(25,26)18-10-6-15(7-11-18)22-20(24)14-29-17-8-12-19(13-9-17)31(27,28)23-16-4-2-1-3-5-16/h1-13,23H,14H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRPUJXBNGQPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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